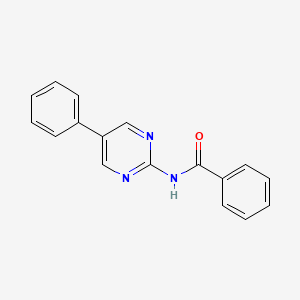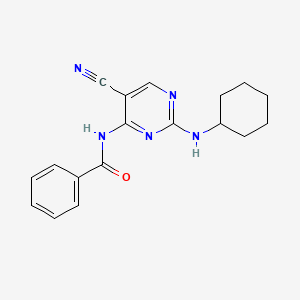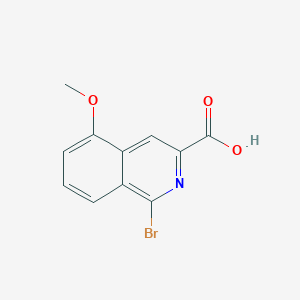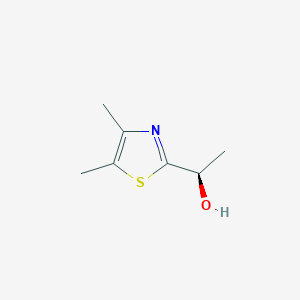
(R)-1-(4,5-Dimethylthiazol-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4,5-Dimethylthiazol-2-yl)ethanol is a chiral compound with a thiazole ring substituted with two methyl groups and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol typically involves the reaction of 4,5-dimethylthiazole with an appropriate chiral reagent to introduce the ethanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired chiral product.
Industrial Production Methods
Industrial production of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
®-1-(4,5-Dimethylthiazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 4,5-dimethylthiazole-2-carboxylic acid, while reduction can produce 4,5-dimethylthiazole-2-ylmethanol.
科学研究应用
®-1-(4,5-Dimethylthiazol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes to produce reactive intermediates that interact with cellular components. For example, in the MTT assay, the compound is reduced by mitochondrial dehydrogenases to form a colored formazan product, which is used as an indicator of cell viability .
相似化合物的比较
Similar Compounds
(S)-1-(4,5-Dimethylthiazol-2-yl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.
4,5-Dimethylthiazole: A related compound lacking the ethanol group, used in different chemical applications.
4,5-Dimethylthiazole-2-carboxylic acid: An oxidation product of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol with distinct chemical properties.
Uniqueness
®-1-(4,5-Dimethylthiazol-2-yl)ethanol is unique due to its chiral nature and the presence of both a thiazole ring and an ethanol group. This combination of features makes it valuable in various scientific applications, particularly in the synthesis of chiral molecules and in biological assays.
属性
分子式 |
C7H11NOS |
|---|---|
分子量 |
157.24 g/mol |
IUPAC 名称 |
(1R)-1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-4-6(3)10-7(8-4)5(2)9/h5,9H,1-3H3/t5-/m1/s1 |
InChI 键 |
GEEFPWNWTUMMKP-RXMQYKEDSA-N |
手性 SMILES |
CC1=C(SC(=N1)[C@@H](C)O)C |
规范 SMILES |
CC1=C(SC(=N1)C(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


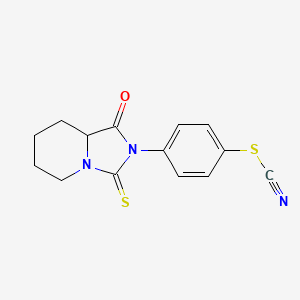
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
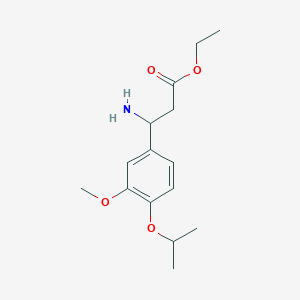





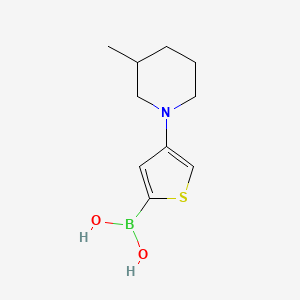
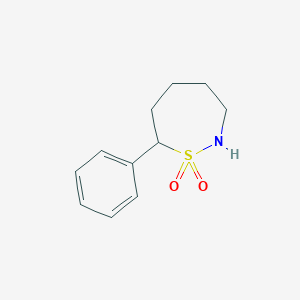
![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
